molecular formula C21H21NO3S B2870475 1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1705096-47-4

1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B2870475
CAS No.: 1705096-47-4
M. Wt: 367.46
InChI Key: RKDKCUBALCNCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(2-(Ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a chemical research compound based on the privileged 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of ligands for sigma (σ) receptors . The σ2 receptor subtype, which is targeted by compounds containing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] group, is a promising therapeutic target for cancer and neurological disorders such as Alzheimer's disease . The spirocyclic benzofuran-piperidine core provides a rigid, three-dimensional structure that is highly valuable for probing binding sites of biological macromolecules and optimizing interactions with specific protein targets. Furthermore, spiro[isobenzofuran-1(3H),4'-piperidine] derivatives have been investigated in pharmaceutical research for their potential effects on the central nervous system and have been the subject of numerous patents covering a range of biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the product's Certificate of Analysis for specific quality control data and to handle the material in accordance with safe laboratory practices.

Properties

IUPAC Name

1'-(2-ethylsulfanylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-2-26-18-10-6-4-8-16(18)19(23)22-13-11-21(12-14-22)17-9-5-3-7-15(17)20(24)25-21/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKCUBALCNCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1'-(2-(ethylthio)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS Number: 1705096-47-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C21H21NO3SC_{21}H_{21}NO_3S and a molecular weight of 367.46 g/mol, this compound is characterized by its unique spiro structure, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

IUPAC Name 1(2ethylsulfanylbenzoyl)spiro[2benzofuran3,4piperidine]1one\text{IUPAC Name }1'-(2-ethylsulfanylbenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one

Neuroprotective Effects

Neuroprotection is another area where the compound may exhibit activity. Compounds derived from spiro structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. A study focusing on related compounds demonstrated AChE inhibition with IC50 values ranging from 0.06 to 12.11 μM, indicating potential for neuroprotective applications . The exact IC50 for this compound remains to be determined.

Antimicrobial Activity

Preliminary data suggest that derivatives of spiro compounds possess antimicrobial properties. For instance, some spiro compounds have displayed antifungal activity against various pathogens . Although direct studies on this specific compound are scarce, its structural similarities to known antimicrobial agents warrant exploration in this domain.

Research Findings and Case Studies

Study Findings
Study on AChE InhibitionRelated compounds showed significant AChE inhibition with IC50 values as low as 0.06 μM .
Antioxidant StudiesCompounds with similar structures exhibited strong radical scavenging activities, although specific data for this compound is lacking.
Antimicrobial ActivitySpiro compounds have demonstrated antifungal activity against various species; direct evidence for this compound is yet to be established .

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